molecular formula C10H14BrNO2 B1507477 5-Bromo-2-(diethoxymethyl)pyridine CAS No. 1044209-33-7

5-Bromo-2-(diethoxymethyl)pyridine

Cat. No. B1507477
CAS RN: 1044209-33-7
M. Wt: 260.13 g/mol
InChI Key: GDLPCICNIFCQQR-UHFFFAOYSA-N
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Description

5-Bromo-2-(diethoxymethyl)pyridine is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been used in scientific research for various purposes. The compound has a CAS Number of 1150632-94-2 and a linear formula of C8H10BRNO2 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(diethoxymethyl)pyridine is represented by the linear formula C8H10BRNO2 . The InChI Code for the compound is 1S/C8H10BrNO2/c1-11-8(12-2)7-4-3-6(9)5-10-7/h3-5,8H,1-2H3 . The molecular weight of the compound is 232.08 .


Physical And Chemical Properties Analysis

The boiling point of 5-Bromo-2-(diethoxymethyl)pyridine is predicted to be 273.6±35.0 °C . The compound has a predicted density of 1.336±0.06 g/cm3 . The pKa of the compound is predicted to be 2.29±0.29 .

Scientific Research Applications

Tautomerism and Bromination Studies

  • Tautomerism in Brominated Derivatives : A study by Kolder and Hertog (2010) investigated the tautomerism in brominated derivatives of dihydroxypyridine and its ethyl derivatives. The research showed that 5-bromo derivatives are formed during bromination of diethoxypyridine compounds (Kolder & Hertog, 2010).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization : Vural and Kara (2017) performed a detailed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, which is structurally similar to 5-Bromo-2-(diethoxymethyl)pyridine. Their research involved Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies (Vural & Kara, 2017).

Synthesis and Application in Novel Compounds

  • Efficient Synthesis Using Suzuki Cross-Coupling : Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This study highlighted the versatility of brominated pyridine compounds in synthesizing various pyridine derivatives with potential biological activities (Ahmad et al., 2017).

Biological and Antimicrobial Activities

  • Biological Evaluation : Hemel et al. (1994) synthesized and evaluated various acyclic pyridine C-nucleosides, including bromo derivatives, for their biological activity. Their research did not find marked biological activity in the compounds studied (Hemel et al., 1994).

Molecular Structure Analysis

  • Crystal Structure Studies : Zhou et al. (2015) investigated the crystal structure and absolute configuration of bromo-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide isomers. Their study contributes to the understanding of stereochemistry and its impact on biological activity (Zhou et al., 2015).

Molecular Synthesis and Functionalization

  • Synthesis of Functionalized Pyridines : Song et al. (2004) described the synthesis of 5-bromopyridyl-2-magnesium chloride and its application in creating a range of functionalized pyridine derivatives. This demonstrates the utility of brominated pyridines in synthesizing complex organic molecules (Song et al., 2004).

Safety and Hazards

The safety data sheet for 5-Bromo-2-(diethoxymethyl)pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-bromo-2-(diethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)9-6-5-8(11)7-12-9/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPCICNIFCQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730473
Record name 5-Bromo-2-(diethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(diethoxymethyl)pyridine

CAS RN

1044209-33-7
Record name 5-Bromo-2-(diethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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